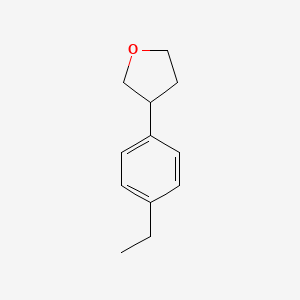
3-(4-Etilfenil)tetrahidrofurano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethylphenyl)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans. Tetrahydrofurans are a group of heterocyclic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom. The presence of a 4-ethylphenyl group attached to the tetrahydrofuran ring makes this compound unique and potentially useful in various chemical and industrial applications.
Aplicaciones Científicas De Investigación
3-(4-Ethylphenyl)tetrahydrofuran has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
-
Biology: : It may be used in the study of biological processes and as a potential lead compound for drug discovery.
-
Medicine: : The compound’s derivatives may have potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.
-
Industry: : It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)tetrahydrofuran can be achieved through several methods, including:
-
Nucleophilic Substitution: : One common method involves the nucleophilic substitution of a suitable precursor, such as 4-ethylphenyl bromide, with a tetrahydrofuran derivative under basic conditions. This reaction typically requires a strong base like sodium hydride or potassium tert-butoxide to facilitate the substitution reaction.
-
Cyclization Reactions: : Another approach involves the cyclization of a suitable precursor, such as 4-ethylphenyl alcohol, with a tetrahydrofuran derivative. This reaction can be catalyzed by acids or bases, depending on the specific conditions required for the cyclization.
Industrial Production Methods
Industrial production of 3-(4-Ethylphenyl)tetrahydrofuran may involve large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethylphenyl)tetrahydrofuran can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or other reduced derivatives.
-
Substitution: : The compound can undergo substitution reactions, where functional groups on the tetrahydrofuran ring or the 4-ethylphenyl group are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, nucleophiles, and bases or acids as catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethylphenyl)tetrahydrofuran depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA or RNA.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran: A simpler compound with a five-membered ring containing four carbon atoms and one oxygen atom.
4-Ethylphenol: A compound with a phenyl ring substituted with an ethyl group.
3-Phenyl-1,2,4-oxadiazole: A heterocyclic compound with a similar structure but different functional groups.
Uniqueness
3-(4-Ethylphenyl)tetrahydrofuran is unique due to the presence of both the tetrahydrofuran ring and the 4-ethylphenyl group. This combination imparts specific chemical and physical properties that make it useful in various applications. The compound’s ability to undergo diverse chemical reactions and its potential biological activities further enhance its uniqueness compared to similar compounds.
Propiedades
IUPAC Name |
3-(4-ethylphenyl)oxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-2-10-3-5-11(6-4-10)12-7-8-13-9-12/h3-6,12H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMIJKBOGKZXDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














